molecular formula C16H13ClN4O3 B2416301 4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-63-6

4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2416301
CAS No.: 860786-63-6
M. Wt: 344.76
InChI Key: NRXYFWFUAXRCAE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: is a complex organic compound characterized by its multiple functional groups, including chlorophenyl, nitrobenzyl, and triazole moieties

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-11-18-19(10-12-2-6-15(7-3-12)21(23)24)16(22)20(11)14-8-4-13(17)5-9-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXYFWFUAXRCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common synthetic route includes the reaction of 4-chlorophenyl hydrazine with 4-nitrobenzaldehyde under acidic conditions to form the intermediate hydrazone. Subsequent cyclization and methylation steps yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different derivatives.

  • Substitution: : The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as alkyl or alkoxy groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Alkylated or alkoxy-substituted derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group can interact with enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • 4-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : Lacks the nitrobenzyl group.

  • 4-(4-nitrophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : Lacks the chlorophenyl group.

  • 2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: : Lacks the chlorophenyl and methyl groups.

4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .

Biological Activity

The compound 4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly due to their ability to interact with various biological targets. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C17H16ClN3O3
  • Molecular Weight : 345.78 g/mol

The structural features include:

  • A triazole ring , which is often associated with antimicrobial and anticancer properties.
  • A chlorophenyl group , which may enhance lipophilicity and biological activity.
  • A nitrobenzyl moiety , known for its potential role in modulating enzyme activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the nitro group in the benzyl moiety is believed to enhance this activity. For instance, studies have shown that similar compounds demonstrate broad-spectrum antimicrobial effects against various bacterial and fungal strains.

CompoundActivityReference
1-(4-nitrobenzyl)-2-butyl-4-chloro-1H-imidazoleExcellent antimicrobial activity
5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneEffective against Gram-positive bacteria

Anti-inflammatory and Analgesic Effects

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory and analgesic activities. For example, a study on related imidazole derivatives demonstrated significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, triazole derivatives have been linked to inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

CompoundIC50 (µM)Reference
Acetoxy triazole analogs31.8
Quinazoline–1,2,3-triazole hybrids0.23

In Vivo Studies

A notable study investigated the metabolic pathways of related triazole compounds in vivo using rat models. The findings suggested that these compounds undergo significant metabolic transformations including reduction and N-dealkylation, which are critical for their biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes that modifications on the triazole ring significantly affect biological potency. For instance, substituents on the phenyl rings can alter enzyme binding affinities and overall activity profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-1,2,4-triazol-3-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclocondensation of substituted hydrazides with imidoyl chlorides. For example, reacting 4-nitrobenzohydrazide with N-(4-chlorophenyl)-benzimidoyl chloride in N,N-dimethylacetamide under reflux (5 h) yields triazole derivatives. Purification via silica-gel chromatography (cyclohexane/ethyl acetate) and slow evaporation of ethyl acetate solutions can achieve ~57% yield . Key variables include solvent choice, reaction time, and stoichiometry.

Q. How is crystallographic characterization performed for this triazole derivative, and what structural insights are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and packing motifs. For analogous triazoles, SC-XRD reveals planar triazole rings with substituents (e.g., 4-chlorophenyl, nitrobenzyl) adopting specific dihedral angles relative to the core. Hydrogen bonding (e.g., C–H···O) and π-π stacking interactions stabilize the crystal lattice .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

  • Methodology :

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • NMR : <sup>1</sup>H NMR resolves methyl protons (~2.5 ppm) and aromatic protons (7.0–8.5 ppm). <sup>13</sup>C NMR distinguishes carbonyl carbons (~160 ppm) and nitro group carbons.
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., m/z calculated for C₁₆H₁₂ClN₅O₃: 365.06) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazole derivative?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level model frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity. Comparative studies with halogen-substituted analogs reveal substituent-dependent electronic tuning .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • In vitro-in vivo correlation (IVIVC) : Adjust assay conditions (e.g., pH, serum proteins) to mimic physiological environments.
  • Metabolite profiling : LC-MS/MS identifies active metabolites or degradation products that may explain discrepancies.
  • Docking studies : Compare binding affinities to target proteins (e.g., fungal CYP51 for antifungal activity) under varying conditions .

Q. How does the presence of the 4-nitrobenzyl group influence the compound’s photostability and degradation pathways?

  • Methodology : Accelerated photodegradation studies using UV-Vis irradiation (e.g., 365 nm) monitor nitro group reduction to amine intermediates. HPLC-MS tracks degradation products, while electron paramagnetic resonance (EPR) detects radical species. Nitro-to-amine conversion under light correlates with reduced bioactivity .

Q. What are the challenges in optimizing this compound’s solubility and bioavailability for pharmacological applications?

  • Methodology :

  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility.
  • Lipophilicity tuning : Replace nitrobenzyl with polar groups (e.g., sulfonamide) while maintaining triazole ring planarity.
  • Permeability assays : Caco-2 cell models assess intestinal absorption, guided by logP calculations .

Key Research Findings

  • Synthetic Optimization : Prolonged reflux (>5 h) in N,N-dimethylacetamide increases cyclization efficiency but may degrade nitro groups .
  • Bioactivity : The 4-nitrobenzyl group enhances antifungal activity (MIC ~8 µg/mL against Candida albicans) but reduces metabolic stability .
  • Structural Insights : The 4-chlorophenyl group’s ortho-chloro substitution disrupts π-π stacking, reducing crystallinity compared to para-substituted analogs .

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